Cas no 7116-95-2 (4-Isopropylbiphenyl)
4-Isopropylbiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4-isopropylbiphenyl
- 1-phenyl-4-propan-2-ylbenzene
- p-Isopropylbiphenyl
- 4-Phenylcumene
- 4-(1-Methylethyl)-1,1'-biphenyl
- p-Isopropyldiphenyl
- BIPHENYL, 4-ISOPROPYL-
- 1,1'-Biphenyl, 4-(1-methylethyl)-
- 4KBV29724I
- 4-Isopropyl-1,1'-biphenyl
- 4-Isopropyl-1,1'-biphenyl #
- KWSHGRJUSUJPQD-UHFFFAOYSA-
- 4-(methylethyl)-1-phenylbenzene
- 1-phenyl-4-propan-2-yl-benzene
- KWSHGRJUSUJPQD-UHFFFAOYSA-N
- 1,1'-Biphenyl,4-
- UNII-4KBV29724I
- 4,4'-Isopropylbiphenyl
- EINECS 230-420-1
- DTXSID20883094
- 1-isopropyl-4-phenyl-benzene
- 7116-95-2
- A837100
- MFCD00221718
- Q27259867
- BRN 1858288
- D91093
- AKOS025295655
- NS00001650
- FT-0617110
- CS-0331279
- InChI=1/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3
- I0171
- DB-055499
- 4-Isopropylbiphenyl
-
- MDL: MFCD00221718
- Inchi: 1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3
- InChI Key: KWSHGRJUSUJPQD-UHFFFAOYSA-N
- SMILES: C(C)(C)C1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1858288
Computed Properties
- Exact Mass: 196.12500
- Monoisotopic Mass: 196.125201
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1,461 g/cm3
- Melting Point: 11°C
- Boiling Point: 291°C(lit.)
- Flash Point: 110-112°C/1mm
- Refractive Index: 1.5840
- PSA: 0.00000
- LogP: 4.47700
- Solubility: Not available
4-Isopropylbiphenyl Security Information
- Safety Instruction: S24/25
- RTECS:DV5415000
- Safety Term:S24/25
4-Isopropylbiphenyl Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
4-Isopropylbiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14405-1g |
4-Isopropylbiphenyl, 97% |
7116-95-2 | 97% | 1g |
397.00 | 2021-07-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14405-5g |
4-Isopropylbiphenyl, 97% |
7116-95-2 | 97% | 5g |
1277.00 | 2021-07-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43550-5g |
4-Isopropylbiphenyl |
7116-95-2 | 98% | 5g |
¥1118.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43550-1g |
4-Isopropylbiphenyl |
7116-95-2 | 98% | 1g |
¥298.0 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I834782-5g |
4-Isopropylbiphenyl |
7116-95-2 | 98% | 5g |
692.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0171-5G |
4-Isopropylbiphenyl |
7116-95-2 | 5g |
¥880.00 | 2024-04-16 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0171-25G |
4-Isopropylbiphenyl |
7116-95-2 | 25g |
¥2270.00 | 2024-04-16 | ||
| abcr | AB137483-5 g |
4-Isopropylbiphenyl, 96%; . |
7116-95-2 | 96% | 5g |
€175.00 | 2023-05-09 | |
| abcr | AB137483-25 g |
4-Isopropylbiphenyl, 96%; . |
7116-95-2 | 96% | 25g |
€571.50 | 2023-05-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZU536-1g |
4-Isopropylbiphenyl |
7116-95-2 | 97% | 1g |
¥294.0 | 2022-05-30 |
4-Isopropylbiphenyl Suppliers
4-Isopropylbiphenyl Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-Isopropylbiphenyl
Recent Advances in the Application of 4-Isopropylbiphenyl (CAS: 7116-95-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Isopropylbiphenyl (CAS: 7116-95-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This aromatic hydrocarbon, characterized by a biphenyl core with an isopropyl substituent at the para position, has demonstrated remarkable versatility as both a synthetic intermediate and a functional material in drug development. Recent studies have explored its role in organic synthesis, material science, and as a potential pharmacophore in medicinal chemistry applications.
In the field of organic synthesis, 4-Isopropylbiphenyl has emerged as a valuable building block for the construction of more complex molecular architectures. A 2023 study published in the Journal of Organic Chemistry demonstrated its effectiveness as a directing group in transition metal-catalyzed C-H activation reactions, enabling the efficient synthesis of polycyclic aromatic compounds with potential biological activity. The isopropyl group's steric and electronic properties were found to significantly influence the regioselectivity of these transformations, offering new possibilities for structure-activity relationship studies.
Pharmaceutical researchers have investigated 4-Isopropylbiphenyl as a potential scaffold for drug discovery. Its biphenyl core provides rigidity to molecular structures while maintaining sufficient flexibility for optimal receptor binding. Recent computational studies published in the Journal of Medicinal Chemistry suggest that derivatives of 4-Isopropylbiphenyl may exhibit promising binding affinities for various protein targets, particularly in the central nervous system. Molecular docking simulations indicate potential interactions with neurotransmitter receptors, though in vitro validation studies are still ongoing.
Material science applications of 4-Isopropylbiphenyl have also advanced significantly. Its thermal stability and liquid crystalline properties have been exploited in the development of organic electronic materials. A 2024 study in Advanced Materials reported the successful incorporation of 4-Isopropylbiphenyl derivatives into organic light-emitting diodes (OLEDs), demonstrating improved device efficiency and operational stability. The isopropyl group was found to play a crucial role in preventing molecular aggregation while maintaining charge transport properties.
Analytical chemistry has benefited from the unique spectroscopic properties of 4-Isopropylbiphenyl. Recent developments in chromatography have utilized it as a stationary phase modifier in high-performance liquid chromatography (HPLC), particularly for the separation of chiral compounds. The compound's aromatic system and isopropyl group create distinctive interactions with analytes, enabling improved resolution of structurally similar molecules in pharmaceutical quality control applications.
Safety and toxicological assessments of 4-Isopropylbiphenyl have progressed in parallel with its application studies. Recent toxicokinetic studies published in Chemical Research in Toxicology indicate that the compound exhibits favorable metabolic stability and low acute toxicity in preclinical models. However, researchers emphasize the need for comprehensive long-term exposure studies, particularly regarding potential bioaccumulation in lipid-rich tissues due to its lipophilic nature.
Looking forward, the diverse applications of 4-Isopropylbiphenyl continue to expand across chemical biology and pharmaceutical research. Current investigations are exploring its potential in drug delivery systems, where its amphiphilic character could facilitate the development of novel nanocarriers. Additionally, its photophysical properties are being examined for applications in bioimaging and photosensitizer development. As research progresses, 4-Isopropylbiphenyl (CAS: 7116-95-2) is poised to remain an important compound at the interface of chemistry and biology, with potential impacts on both fundamental research and applied pharmaceutical development.
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